![molecular formula C6H4Cl2N2S B1407034 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine CAS No. 74901-61-4](/img/structure/B1407034.png)
2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine is a compound that has been studied for its potential therapeutic applications. It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their wide range of pharmacological effects .
Synthesis Analysis
Thieno[2,3-d]pyrimidine derivatives, including 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine, can be synthesized using various methods . For instance, one study designed and synthesized 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine is related to its pharmacological properties. The compound is a derivative of thieno[2,3-d]pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The chemical reactions involving 2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine are complex and can involve various mechanisms. For instance, one study suggested a mechanism involving a nucleophilic attack on the C-5 atom with the opening of the pyrimidine ring .Scientific Research Applications
Radioprotective and Antitumor Activity
2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine derivatives have shown potential in radioprotective and antitumor activities. A study highlighted the synthesis of various novel thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazothieno-pyrimidines, which exhibited promising radioprotective and antitumor effects (Alqasoumi et al., 2009).
Antimalarial Effects
Fused 2,4-diaminothieno[2,3-d]pyrimidines have been synthesized and evaluated for their antimalarial effects. Some compounds in this category demonstrated strong inhibitory effects against various bacterial strains and showed antimalarial activity against Plasmodium berghei in mice and P. falciparum in vitro (Elslager et al., 1972).
Antimicrobial and Anti-Inflammatory Agents
Thieno[2,3-d]pyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity toward fungi, bacteria, and inflammation (Tolba et al., 2018).
Inhibition of Dihydrofolate Reductase
Some 2,4-diaminothieno[2,3-d]pyrimidine lipophilic antifolates have been synthesized as potential inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, showing significant potential in this area (Rosowsky et al., 1997).
Antifolate Inhibitors of Purine Biosynthesis
A series of thieno[2,3-d]pyrimidines were synthesized as selective folate receptor substrates and antitumor agents, with some compounds exhibiting potent growth inhibition of human tumor cells (Deng et al., 2009).
Azolothienopyrimidines and Thienothiazolopyrimidines Synthesis
Synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring has been explored for producing biologically active compounds, showing activities such as inhibition of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities (El-Gazzar et al., 2006).
Mitotic Arrest in Cancer Cells
Halogenated thieno[3,2-d]pyrimidines, including 2,4-dichloro variants, have shown to induce mitotic arrest in aggressive, metastatic breast cancer MDA-MB-231 cells, indicating their potential in cancer therapy (Ross et al., 2015).
Microwave-based Synthesis of Thienopyrimidine Bioisosteres
Novel 2-unsubstituted 4-(substituted)anilinothieno[2,3-d]pyrimidines, synthesized using microwave irradiation, have been explored for their potential applications in medicinal chemistry (Phoujdar et al., 2008).
Dihydrofolate Reductase Inhibitory Activity
2,4-Diaminothieno[2,3-d]pyrimidines with substituted aryl groups have been studied as inhibitors of dihydrofolate reductase from various sources, showing potent inhibitory effects (Donkor et al., 2003).
Synthesis Techniques
Advancements in synthesis techniques of 2,4-dichloro-thieno[3,2-d]pyrimidine have been developed, improving yields and purity, which is significant for pharmaceutical research (Dong et al., 2012).
Future Directions
properties
IUPAC Name |
2,4-dichloro-5,6-dihydrothieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBDPQUUPYZMGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5,6-dihydro-thieno[2,3-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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